

# Process Development & Scale-Up Guide: 4-(Fluoromethyl)oxan-4-amine Hydrochloride

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## Compound of Interest

Compound Name:	4-(Fluoromethyl)oxan-4-amine hydrochloride
CAS No.:	1864073-18-6
Cat. No.:	B2597520

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## Executive Summary & Strategic Analysis

The target molecule, 4-(fluoromethyl)oxan-4-amine, represents a "gem-disubstituted" heterocyclic building block. The presence of the fluorine atom on the methyl group, adjacent to a quaternary carbon bearing an amine, introduces significant synthetic challenges:

- **Quaternary Center Formation:** Steric hindrance at the 4-position of the pyran ring makes nucleophilic attack difficult.
- **Fluorination Safety:** The conversion of an alcohol to a fluoride on a scale >100g presents severe thermal hazards (exotherms, decomposition).
- **Amine Compatibility:** Free amines poison electrophilic fluorinating agents; robust protection strategies are required.

## Selected Synthetic Route: The "Hydantoin-Reduction" Pathway

We will utilize a Bucherer-Bergs cyclization followed by a reductive deoxyfluorination strategy. This route is preferred over direct alkylation (e.g., nitromethane addition) for scale-up due to the crystallinity of intermediates and avoidance of high-energy nitro compounds.

Route Overview:

- Construction: Tetrahydro-4H-pyran-4-one

Spiro-hydantoin.[1]

- Hydrolysis: Hydantoin

Amino Acid.

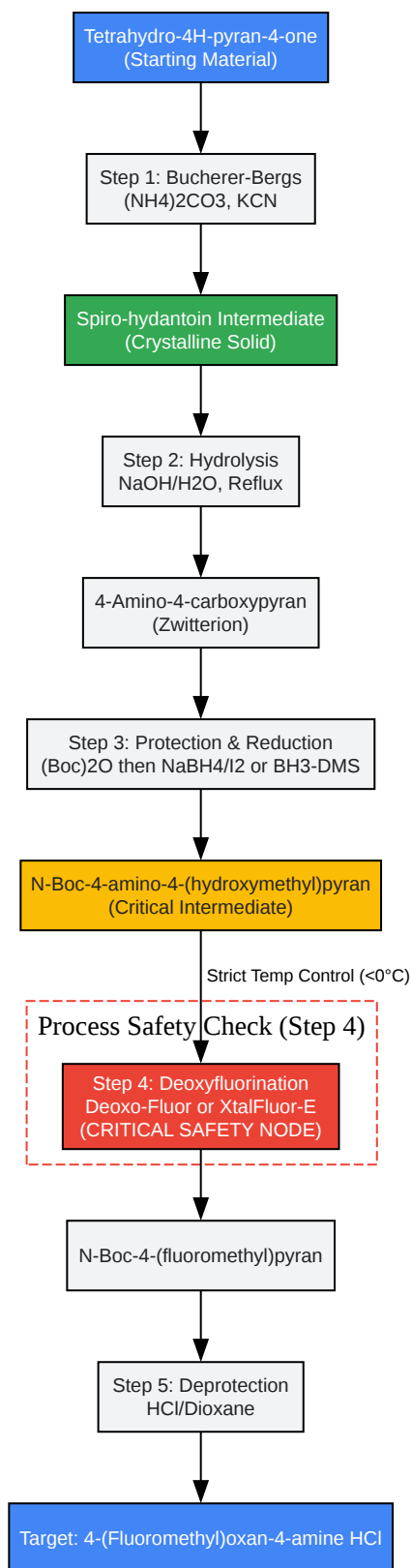
- Differentiation: Amino Acid

N-Boc Amino Alcohol.

- Functionalization: Deoxyfluorination (The "Kill Step").
- Deprotection: Salt formation.

## Process Logic & Workflow Visualization

The following diagram outlines the critical path and decision nodes for the synthesis.



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Figure 1: Strategic workflow for the synthesis of 4-(fluoromethyl)oxan-4-amine HCl. Colors indicate material status (Blue: Product/Start, Green: Stable Intermediate, Red: High Hazard).

## Detailed Protocols & Experimental Procedures

### Phase 1: Construction of the Quaternary Center

Objective: Convert commercially available pyran-4-one to the spiro-hydantoin. Mechanism: Bucherer-Bergs reaction.<sup>[1]</sup>

Protocol (Scale: 1.0 mol basis):

- Setup: Equip a 2L jacketed reactor with an overhead stirrer, reflux condenser, and a scrubber containing 10% NaOH/NaOCl (to trap evolved ammonia and potential cyanide traces).
- Charging: Charge Tetrahydro-4H-pyran-4-one (100.1 g, 1.0 mol) and 50% Ethanol/Water (800 mL).
- Reagent Addition: Add Ammonium Carbonate (288 g, 3.0 mol) followed by Potassium Cyanide (71.6 g, 1.1 mol). Caution: KCN is fatal if swallowed or in contact with acid. Do not acidify.
- Reaction: Heat to 60°C for 16–24 hours. The mixture will become a slurry.
- Workup: Cool to 0°C. The spiro-hydantoin precipitates heavily. Filter the solid.<sup>[1][2][3][4]</sup>
- Purification: Wash the cake with cold water (2 x 200 mL) to remove excess cyanide and salts. Dry in a vacuum oven at 50°C.
  - Expected Yield: 85–90%
  - Checkpoint: <sup>1</sup>H NMR should show no pyranone protons.

### Phase 2: Hydrolysis to Amino Acid

Objective: Open the hydantoin ring to yield 4-amino-tetrahydro-2H-pyran-4-carboxylic acid.

Protocol:

- Suspend the spiro-hydantoin (150 g) in 3M NaOH (600 mL).
- Heat to reflux (approx. 100°C) for 48 hours. Ammonia gas will evolve; ensure scrubber is active.
- Cool to room temperature.
- Neutralization: Carefully adjust pH to 7.0 using concentrated HCl. The amino acid is zwitterionic and highly water-soluble, making isolation difficult.
- Process Tip: Do not isolate the free amino acid. Instead, proceed directly to Boc-protection in the aqueous phase (Schotten-Baumann conditions) to facilitate organic extraction.

## Phase 3: Protection & Reduction (The "Divergent" Step)

Objective: Convert the carboxylic acid to the N-Boc protected primary alcohol.

### Step 3A: Boc Protection

- To the neutralized amino acid solution (pH ~8-9), add Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.2 equiv) and Dioxane (300 mL).
- Stir at 25°C for 12 hours. Maintain pH ~9 with NaOH if it drops.
- Acidify to pH 3 with citric acid (precipitates the N-Boc acid). Extract with Ethyl Acetate (EtOAc).<sup>[5]</sup>

Step 3B: Reduction to Alcohol Note: LiAlH<sub>4</sub> is avoided for safety. The Mixed Anhydride/NaBH<sub>4</sub> method is chosen for scalability.

- Dissolve N-Boc acid (1.0 equiv) in THF (anhydrous, 10 vol) and cool to -10°C.
- Add N-Methylmorpholine (1.1 equiv) followed by Isobutyl Chloroformate (1.1 equiv). Stir 30 min to form the mixed anhydride.
- Filter off the amine salts (optional, but cleaner) or proceed directly.

- Add Sodium Borohydride ( $\text{NaBH}_4$ , 2.5 equiv) as a solution in water (minimal volume) or solid in portions at  $0^\circ\text{C}$ .
- Quench: Acetone followed by sat.  $\text{NH}_4\text{Cl}$ .
- Isolation: Extract with EtOAc, wash with brine, dry over  $\text{MgSO}_4$ .
  - Key Intermediate: tert-butyl (4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate.

## Phase 4: Deoxyfluorination (The Critical Safety Step)

Objective: Convert the  $-\text{CH}_2\text{OH}$  group to  $-\text{CH}_2\text{F}$ . Reagent Choice: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Why? Deoxo-Fluor is thermally more stable than DAST (Decomposition onset:  $140^\circ\text{C}$  vs  $90^\circ\text{C}$  for DAST) but retains high reactivity.

Safety Prerequisite:

- Calorimetry (RC1): Essential before scaling  $>50\text{g}$ .
- Moisture Control: System must be strictly anhydrous. Water contact generates HF gas instantly.

Protocol:

- Reactor: Hastelloy or Glass-lined reactor (HF compatible). Dry under  $\text{N}_2$  sweep for 1 hour.
- Charge: Dissolve N-Boc amino alcohol (50 g, 1.0 equiv) in Dichloromethane (DCM) (500 mL).
- Cooling: Cool batch to  $-20^\circ\text{C}$ .
- Addition: Add Deoxo-Fluor (1.2 equiv) dropwise via a dosing pump.
  - Rate Control: Maintain internal temperature  $< -5^\circ\text{C}$ . The reaction is exothermic.
- Reaction: Allow to warm to  $0^\circ\text{C}$  and stir for 2 hours. Monitor by TLC/HPLC (disappearance of alcohol).
- Quench (CRITICAL):

- Cool back to -20°C.
- Add Sat. NaHCO<sub>3</sub> dropwise. Warning: Massive CO<sub>2</sub> evolution.
- Do not seal the reactor. Ensure venting is adequate.[2]
- Workup: Separate phases. Wash organic layer with 1M HCl (rapidly) to remove amine byproducts, then Sat. NaHCO<sub>3</sub>.
- Purification: Silica gel chromatography (EtOAc/Heptane) is usually required to remove elimination byproducts (exocyclic alkenes).

## Phase 5: Deprotection & Salt Formation

Objective: Remove Boc group and form the stable HCl salt.

Protocol:

- Dissolve the fluorinated intermediate in 1,4-Dioxane (5 vol).
- Add 4M HCl in Dioxane (3.0 equiv).
- Stir at 20°C. The product usually precipitates as a white solid.
- Filtration: Filter the solid under N<sub>2</sub> (hygroscopic).
- Drying: Vacuum oven at 40°C.

## Analytical Data & Specifications

Parameter	Specification	Method
Appearance	White to off-white crystalline solid	Visual
Purity	> 98.0%	HPLC (C18, ACN/H2O + 0.1% TFA)
<sup>19</sup> F NMR	Singlet/Triplet around -220 to -230 ppm (decoupled)	<sup>19</sup> F NMR (D2O)
Water Content	< 1.0%	Karl Fischer
Residual Solvents	Meets ICH limits (Dioxane < 380 ppm)	GC-HS
Fluoride Ion	< 50 ppm (Free F <sup>-</sup> )	Ion Chromatography

## References

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  - Source: Bioorganic & Medicinal Chemistry, 2017.[6]
  - URL:[[Link](#)]
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  - URL:[[Link](#)]
- Deoxo-Fluor Process Scale-Up

- Title: "[Bis(2-methoxyethyl)]
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- Patent Reference (Target Context)
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- To cite this document: BenchChem. [Process Development & Scale-Up Guide: 4-(Fluoromethyl)oxan-4-amine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2597520/docs#process-development-scale-up-guide-4-fluoromethyl-oxan-4-amine-hydrochloride>]

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